2-(Difluoromethyl)-3-fluoropyridine
Description
The Pyridine (B92270) Scaffold as a Central Unit in Heterocyclic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in chemistry. wikipedia.org Structurally related to benzene, its nitrogen atom imparts distinct properties, including basicity and the ability to act as a hydrogen bond acceptor. wikipedia.orgnih.gov The pyridine ring is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and natural products like vitamins. nih.govresearchgate.net Its presence can enhance water solubility and allow for fine-tuning of a molecule's pharmacokinetic profile. sigmaaldrich.com The ability to functionalize the pyridine ring at various positions allows chemists to precisely orient substituents and optimize interactions with biological targets. acs.org
Table 2: Physicochemical Properties of Pyridine
| Property | Value |
|---|---|
| Chemical Formula | C₅H₅N |
| Molar Mass | 79.10 g·mol⁻¹ |
| Boiling Point | 115.2 °C |
| Density | 0.9819 g/mL |
| pKa (of conjugate acid) | 5.23 |
Source: wikipedia.org
The Difluoromethyl Group: An Examination of its Unique Chemical Contributions
The difluoromethyl (CHF₂) group has garnered significant attention for the unique properties it imparts, distinguishing it from both methyl (CH₃) and trifluoromethyl (CF₃) groups. sci-hub.se
Steric and Electronic Characteristics of Difluoromethylation
The replacement of hydrogen atoms with fluorine atoms significantly alters the electronic nature of a methyl group. The CF₂H group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. Sterically, it is larger than a methyl group but comparable in size to a chlorine atom. Unlike the trifluoromethyl group, the difluoromethyl group is axially anisotropic, meaning it can adopt different conformations, which can be crucial for its interaction with biological targets. sci-hub.se This combination of steric and electronic features allows for nuanced modulation of a molecule's properties. rsc.orgnih.gov
Table 3: Comparison of Methyl, Difluoromethyl, and Trifluoromethyl Groups
| Property | Methyl (-CH₃) | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) |
|---|---|---|---|
| Size (Van der Waals Volume) | Small | Intermediate | Large |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Very strongly electron-withdrawing |
| Lipophilicity Contribution (logP) | Lower | Intermediate | Higher |
| Hydrogen Bond Donor Capacity | No | Yes | No |
Source: alfa-chemistry.comwikipedia.orgsci-hub.seresearchgate.net
The Difluoromethyl Group as a Bioisostere and Hydrogen Bond Donor in Molecular Interactions
A key feature of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor." nih.govresearchgate.net The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, enabling it to form hydrogen bonds with acceptors like oxygen or nitrogen atoms. beilstein-journals.org This capacity is unusual for a carbon-bound hydrogen and allows the CF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. alfa-chemistry.comtandfonline.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. sci-hub.se Replacing a hydroxyl group with a metabolically more stable CF₂H group that retains hydrogen bonding capability is a powerful strategy in drug design. princeton.edu The hydrogen bond acidity, a measure of this donor ability, shows that the CF₂H group is a more effective donor than a methyl group but generally weaker than a hydroxyl group. nih.govbeilstein-journals.org
Table 4: Hydrogen Bond Acidity (A) of Various Functional Groups
| Compound/Group | Hydrogen Bond Acidity (A) |
|---|---|
| Methyl-containing compounds | < 0.01 |
| Aniline | 0.07 |
| ArOCF₂H / ArSCF₂H | ~0.10 |
| Thiophenol | 0.12 |
| Phenol | 0.60 |
Source: researchgate.netnih.govacs.org
Positional Context of 2-(Difluoromethyl)-3-fluoropyridine within Fluorinated Heteroarene Research
The specific arrangement of substituents in this compound is a deliberate design choice rooted in medicinal chemistry principles. The synthesis of multi-substituted and fluorinated pyridines is an area of intense research, aimed at creating novel molecules with tailored biological activities. tandfonline.comnih.govacs.org The placement of a fluorine atom at the 3-position of the pyridine ring is known to decrease the basicity of the ring nitrogen and can enhance metabolic stability. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVMTACODJJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Difluoromethyl 3 Fluoropyridine and Cognate Fluoropyridines
Regioselective Difluoromethylation Strategies for Pyridine (B92270) Systems
The inherent electronic properties of the pyridine ring make direct C-H functionalization, especially at the meta-position, a difficult task. researchgate.netresearchgate.net Consequently, chemists have devised innovative strategies to control the position of difluoromethylation, leading to the development of both direct and indirect methods.
Direct C-H Difluoromethylation Approaches
Directly replacing a carbon-hydrogen bond with a difluoromethyl group represents the most atom-economical approach. nih.gov However, controlling the site of this substitution on the pyridine ring is a significant hurdle.
Historically, direct meta-difluoromethylation of pyridines was an unsolved problem. researchgate.net A groundbreaking approach utilizes a temporary dearomatization strategy to achieve switchable regioselectivity between the meta and para positions. uni-muenster.dechemeurope.com This method involves the formation of oxazino pyridine intermediates from the parent pyridine. researchgate.net These intermediates, under basic conditions, exhibit nucleophilic character at the β- and δ-positions, allowing for meta-selective difluoromethylation. researchgate.net Conversely, under acidic conditions, the in situ formation of pyridinium (B92312) salts directs the electrophilic difluoromethylation to the para-position. researchgate.netresearchgate.net
This strategy has proven effective for a range of pyridine substrates, including those found in pharmaceuticals, highlighting its potential for late-stage functionalization. uni-muenster.dethieme-connect.com
Table 1: Examples of Meta- and Para-Difluoromethylation of Pyridines
| Starting Pyridine | Product | Position of Difluoromethylation | Yield (%) |
| Pyridine | 3-(Difluoromethyl)pyridine | meta | 60 |
| Pyridine | 4-(Difluoromethyl)pyridine | para | 57 |
| Loratadine Derivative | meta-Difluoromethylated Loratadine | meta | 60 |
| Loratadine Derivative | para-Difluoromethylated Loratadine | para | 57 |
Data sourced from multiple studies demonstrating this methodology. thieme-connect.com
The concept of temporary dearomatization is a powerful tool for overcoming the inherent reactivity patterns of pyridines. uni-muenster.dechemeurope.comresearchgate.net By transiently converting the aromatic pyridine into a non-aromatic, electron-rich intermediate, the regioselectivity of subsequent reactions can be effectively controlled. snnu.edu.cn
One prominent method involves the reaction of pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) (MP) to form stable oxazino-pyridine intermediates. thieme-connect.com These dearomatized species can then undergo site-selective radical or ionic reactions. thieme-connect.com For instance, treatment with an appropriate difluoromethyl radical source leads to the meta-substituted product after rearomatization. thieme-connect.com This approach effectively reverses the typical electronic demand of the pyridine ring, enabling functionalization at the otherwise unreactive meta-position. snnu.edu.cn
Another dearomatization strategy involves the formation of pyridinium salts, which activates the pyridine ring towards nucleophilic attack, often favoring the para-position. researchgate.netresearchgate.net The choice of the dearomatization-rearomatization sequence provides a versatile platform for accessing a variety of difluoromethylated pyridine isomers.
Radical-Mediated Difluoromethylation Protocols
Radical chemistry offers a complementary set of tools for the difluoromethylation of pyridines and other heterocyclic systems. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Radical-Radical Cross-Coupling in Difluoromethylation
A novel strategy for direct C(sp³)–H difluoromethylation involves a radical-radical cross-coupling mechanism. rsc.orgrsc.org This approach has been successfully demonstrated for the difluoromethylation of 1,4-dihydroquinoxalin-2-ones, showcasing its potential for introducing the CF₂H group at a C(sp³) center. rsc.orgrsc.org Mechanistic studies confirm that the key step is the coupling of a difluoromethyl radical with a carbon-centered radical generated from the substrate. rsc.orgrsc.orgresearchgate.net This method represents a significant advancement in the field of radical-based fluorination and fluoroalkylation. rsc.orgrsc.org
Transition Metal-Free Photoredox Catalysis for C(sp³)-H Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful, environmentally friendly tool in organic synthesis. nih.gov In the context of difluoromethylation, transition-metal-free photoredox catalysis has been developed for the direct functionalization of C(sp³)–H bonds. rsc.orgrsc.org This method utilizes an organic photocatalyst to initiate the reaction, avoiding the need for precious metals. rsc.orgrsc.org
The process typically involves the generation of a difluoromethyl radical, which then engages in a radical-radical cross-coupling with a substrate radical. rsc.orgrsc.org This strategy has been successfully applied to the difluoromethylation of various substrates, including 1,4-dihydroquinoxalin-2-ones, under mild reaction conditions. rsc.orgrsc.org The development of such transition-metal-free methods is highly desirable for sustainable chemical synthesis. nih.gov
Table 2: Comparison of Radical-Mediated Difluoromethylation Methods
| Method | Key Feature | Substrate Type | Catalyst |
| Radical-Radical Cross-Coupling | Direct C(sp³)–H functionalization | 1,4-dihydroquinoxalin-2-ones | Organic Photocatalyst |
| Transition Metal-Free Photoredox Catalysis | Avoids precious metals | 1,4-dihydroquinoxalin-2-ones | Organic Photocatalyst |
This table summarizes key aspects of emerging radical-mediated difluoromethylation techniques. rsc.orgrsc.org
Nucleophilic Difluoromethylation Reagents and Catalytic Systems
Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion or its synthetic equivalent to an electrophilic substrate. This approach is a cornerstone for installing the -CF2H moiety onto heterocyclic rings.
Organometallic reagents are pivotal for nucleophilic difluoromethylation. Among them, difluoromethyl-zinc reagents have emerged as highly effective. A stable, solid difluoromethyl zinc reagent, [(DMPU)₂Zn(CF₂H)₂], can be prepared from the reaction of iodo-difluoromethane (ICHF₂) with diethyl zinc and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). rsc.orgacs.org This reagent is a free-flowing solid that can be stored and handled with relative ease, making it a practical choice for various cross-coupling reactions. acs.org In a typical application, this zinc reagent can be coupled with a halopyridine, such as 2-chloro-3-fluoropyridine, in the presence of a suitable catalyst to yield 2-(difluoromethyl)-3-fluoropyridine. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. rsc.orgacs.org
Transition metal catalysis provides a powerful and versatile platform for C-CF₂H bond formation, offering high efficiency and broad substrate scope. beilstein-journals.org
Copper-Catalyzed Systems : Copper-mediated reactions are widely used for difluoromethylation. cas.cn For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can serve as the difluoromethyl source in copper-catalyzed reactions. acs.orgrsc.org Copper catalysts can mediate the oxidative difluoromethylation of various substrates, including terminal alkynes and heteroarenes. rsc.orgacs.org In the context of pyridine synthesis, a copper-promoted cross-coupling of a halopyridine with ethyl difluoro(trimethylsilyl)acetate, followed by decarboxylation, provides a route to difluoromethylated pyridines. acs.org
Nickel-Catalyzed Systems : Nickel catalysts are particularly effective for the difluoromethylation of aryl halides and triflates. rsc.org Vicic and co-workers reported the use of a nickel pre-catalyst, [(DPPF)Ni(COD)], in conjunction with the [(DMPU)₂Zn(CF₂H)₂] reagent to difluoromethylate aryl halides at room temperature. rsc.org This method is notable for its mild conditions and broad substrate scope, including heteroaryl bromides. rsc.orgnih.gov More recently, nickel-catalyzed reductive cross-coupling reactions between aryl iodides and difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) have been developed, demonstrating a novel reactivity pathway for this class of reagents. nih.govcas.cn
Silver-Catalyzed Systems : Silver catalysis offers another avenue for difluoromethylation, often proceeding through radical pathways. cas.cn Yi and co-workers developed a silver-catalyzed difluoromethylation using sodium difluoromethanesulfinate (NaSO₂CF₂H) as the CF₂H radical precursor. rsc.org This method is compatible with a range of functional groups. rsc.org A cooperative dual system involving both palladium and silver catalysts has also been reported for the direct difluoromethylation of aryl bromides and iodides under mild conditions, expanding the toolkit for accessing these valuable compounds. nih.gov
Table 1: Comparison of Transition Metal-Catalyzed Difluoromethylation Methods
| Metal Catalyst | Difluoromethyl Source | Substrate Example | Key Features |
| Copper | TMSCF₂H | Terminal Alkynes, Halopyridines | Mediates oxidative difluoromethylation; can be used in multi-step sequences. acs.orgrsc.org |
| Nickel | [(DMPU)₂Zn(CF₂H)₂] | Aryl Halides/Triflates | Operates at room temperature; broad scope for aryl and heteroaryl halides. rsc.orgacs.org |
| Nickel | 2-PySO₂CF₂H | Aryl Bromides/Iodides | Reductive cross-electrophile coupling; utilizes a stable, crystalline reagent. nih.govcas.cn |
| Silver | NaSO₂CF₂H | (Hetero)aryl Thiols | Proceeds via a radical mechanism; good functional group tolerance. rsc.org |
| Palladium/Silver | [(SIPr)Ag(CF₂H)] | Aryl Bromides/Iodides | Cooperative dual-catalyst system; operates under mild conditions. nih.gov |
The use of difluoromethyl-substituted ylides represents a less common but viable strategy. These ylides, typically derived from sulfonium (B1226848) or phosphonium (B103445) salts, can react with suitable electrophiles to introduce the difluoromethyl group. Their application in pyridine synthesis is an area of ongoing research, offering potential for novel reaction pathways.
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to construct difluoromethylated compounds. cas.cn It can be generated from various precursors, such as trimethyl(trifluoromethyl)silane (TMS-CF₃), under nearly neutral conditions. chim.it While difluorocarbene is often used for gem-difluorocyclopropanation of alkenes, it can also react with heteroatoms. cas.cn For instance, reaction with a pyridone can lead to O-difluoromethylation, yielding a difluoromethoxy pyridine. chim.it In some cases, N-difluoromethylation of pyridines can occur. cas.cnresearchgate.net Computational screening has predicted that reactions between pyridinium ylides (derived from pyridine and difluorocarbene) and various electrophiles can lead to α,α-difluorinated N-heterocycles through a multicomponent dearomatization process. researchgate.net
Electrophilic Fluorinating Reagents in C-F Bond Formation on Pyridines
Introducing a fluorine atom directly onto the pyridine ring often involves electrophilic fluorination. wikipedia.org This is particularly challenging for electron-deficient rings like pyridine. However, powerful electrophilic fluorinating agents have been developed to overcome this hurdle. wikipedia.org
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and safe electrophilic fluorine source. wikipedia.orgnih.gov It can achieve direct C-H fluorination of pyridines, often requiring activation of the pyridine ring. acs.orgresearchgate.net For example, 2-aminopyridines can be selectively fluorinated at the 3- or 5-positions depending on the substitution pattern. acs.org The reaction conditions, including the solvent system, can be critical; a mixture of chloroform (B151607) and water has been shown to be effective for the fluorination of certain 2-aminopyridines. acs.org
Another powerful reagent is silver(II) fluoride (B91410) (AgF₂) . This reagent can perform site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines under ambient conditions. nih.govresearchgate.net This method provides direct access to 2-fluoropyridines, which are versatile intermediates for further functionalization. nih.govacs.org
Table 2: Key Electrophilic Fluorinating Reagents for Pyridine Systems
| Reagent | Abbreviation | Typical Application | Key Characteristics |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | C-H fluorination of activated pyridines (e.g., aminopyridines). acs.orgresearchgate.net | Commercially available, stable, and safe electrophilic fluorine source. wikipedia.org |
| Silver(II) Fluoride | AgF₂ | Site-selective C-H fluorination at the C2 position of pyridines. nih.gov | Highly reactive; enables direct fluorination of unactivated C-H bonds. researchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions and other nucleophiles. wikipedia.org | Effective and commonly used N-F type reagent. wikipedia.org |
Functionalization and Derivatization Pathways for Fluoropyridine Scaffolds
Once the this compound core is synthesized, it can be further modified to create a library of analogues. The fluorine atom at the 2-position, introduced via methods like C-H fluorination, is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). nih.govacs.org
This reactivity allows for the introduction of a wide array of functional groups. acs.org Under relatively mild conditions, the fluoride can be displaced by various nucleophiles, including:
O-Nucleophiles : Alcohols and phenols can be used to form ether linkages.
N-Nucleophiles : Amines, amides, and other N-heterocycles can be installed. acs.org
S-Nucleophiles : Thiols can be used to create thioethers. acs.org
C-Nucleophiles : Cyanide and other carbon-based nucleophiles can form new C-C bonds. escholarship.org
This late-stage functionalization strategy is highly valuable as it allows for the rapid diversification of complex molecules, which is a key advantage in medicinal chemistry and materials science. acs.orgmdpi.com Additionally, other positions on the pyridine ring can potentially be functionalized through methods such as lithiation followed by quenching with an electrophile, provided there is sufficient directing group assistance and regiochemical control. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of substituted pyridines. This approach involves the reaction of a nucleophile with a pyridine ring that is activated by electron-withdrawing groups and contains a suitable leaving group, such as a halogen.
The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the presence of activating groups. For instance, 2- and 4-halopyridines are generally more reactive towards nucleophilic attack than their 3-halo counterparts due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. nih.gov The presence of additional electron-withdrawing groups further enhances the electrophilicity of the pyridine ring, facilitating the substitution reaction. scispace.com
A common strategy involves the displacement of a fluoride or chloride ion from a di- or tri-halogenated pyridine with a suitable nucleophile. For example, the reaction of 2-fluoropyridine (B1216828) with dimethylamine (B145610) has been shown to proceed in high yield. nih.gov Similarly, the nitro group can serve as an excellent leaving group in SNAr reactions of nitropyridines, offering a convenient route to fluorinated pyridines. scispace.com
Recent advancements have focused on developing milder and more efficient SNAr conditions. For instance, the use of tetrabutylammonium (B224687) fluoride has been reported for the fluorodenitration of nitropyridines under mild conditions. acs.org Furthermore, a practical procedure for the SNAr of aryl fluorides and chlorides with dimethylamine has been developed using hydroxide-assisted thermal decomposition of N,N-dimethylformamide. nih.gov This method demonstrates good functional group tolerance and can be scaled up for larger preparations. nih.gov
The following table summarizes representative SNAr reactions for the synthesis of functionalized pyridines:
| Starting Material | Nucleophile/Reagent | Product | Yield (%) | Reference |
| 2-Fluoropyridine | Dimethylamine | 2-(Dimethylamino)pyridine | 95 | nih.gov |
| 2-Chloro-3-nitropyridine | Dimethylamine | 2-(Dimethylamino)-3-nitropyridine | 98 | nih.gov |
| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate | 38 | scispace.com |
Organometallic Derivatization Strategies (e.g., Lithiation, Zincation, Negishi Cross-Coupling)
Organometallic strategies provide a versatile platform for the functionalization of fluoropyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. These methods often involve the generation of a pyridyl organometallic intermediate, which then reacts with an electrophile.
Lithiation and Zincation:
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of fluoropyridines, the fluorine atom can act as a directing group, facilitating deprotonation at the adjacent position. The resulting lithiated species can then be trapped with various electrophiles. However, the lithiation of some fluoropyridines, like 2-fluoropyridine, can be challenging. rsc.org
To overcome these challenges, in situ trapping methodologies have been developed. For example, the use of a lithium-zinc combination (from ZnCl₂·TMEDA and LiTMP) allows for efficient functionalization at the 3-position of 2-fluoropyridine. researchgate.net Similarly, a continuous-flow method for the regioselective metalation and zincation of fluoroarenes and fluoropyridines has been established, offering high yields and short reaction times. nih.gov This approach involves a three-step sequence of metalation, zincation, and subsequent cross-coupling. nih.gov
Negishi Cross-Coupling:
The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for constructing C-C bonds. This reaction is particularly valuable for the synthesis of complex biaryl and heteroaryl structures. organic-chemistry.orgresearchgate.net
A modified Negishi reaction has been successfully employed for the synthesis of 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines. organic-chemistry.org This method offers good to excellent yields and avoids the use of toxic organotin reagents. organic-chemistry.org Furthermore, a one-pot procedure involving directed ortho-lithiation, zincation, and Negishi cross-coupling has been developed for the synthesis of benzofuropyridines and dibenzofurans from fluoropyridines. nih.govacs.org This streamlined approach allows for the facile assembly of diverse fused heterocyclic systems. nih.govacs.org The robustness of this protocol has also been demonstrated in the late-stage functionalization of complex active pharmaceutical ingredients. chemrxiv.orgchemrxiv.org
The following table presents examples of organometallic derivatization strategies for fluoropyridine synthesis:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Fluoropyridine | 1. Cy₂NLi, ZnCl₂·2LiCl 2. Ethyl 4-iodobenzoate | Ethyl 4-(3-fluoropyridin-2-yl)benzoate | 94 | rsc.org |
| 2-Chloropyridine derivative | Organozinc reagent, Pd catalyst | 5-Substituted 2,2'-bipyridine | Good to Excellent | organic-chemistry.org |
| Fluoropyridine | 1. Directed ortho-lithiation 2. Zincation 3. Negishi cross-coupling with 2-bromophenyl acetate | Benzofuropyridine | - | nih.govacs.org |
Site-Selective C-H Functionalization Beyond Direct Fluorination
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and modification of organic molecules. While direct fluorination of pyridines has been achieved, alternative C-H functionalization methods offer broader scope and access to a wider range of derivatives. researchgate.net
One notable approach involves the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom. nih.govresearchgate.net This reaction proceeds under mild conditions and exhibits excellent selectivity. The installed fluoride can then serve as a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. nih.govacs.org
Another strategy focuses on overriding the inherent directing effect of the nitrogen atom in the pyridine ring. For instance, the use of n-butylsodium has been shown to enable the generation of 4-sodiopyridine, which can then undergo transition-metal-free alkylation or Negishi cross-coupling after transmetalation to zinc. chemrxiv.orgchemrxiv.org This method provides a powerful tool for accessing 4-substituted pyridines, which are often challenging to synthesize via traditional methods. chemrxiv.org
Furthermore, rhodium-catalyzed three-component annulation reactions of pyridines, alkynes, and 1,2-dichloroethane (B1671644) have been developed to construct ring-fused pyridiniums. nih.gov This process involves in situ activation of the pyridine C2-H bond. nih.gov
The following table highlights different C-H functionalization approaches for pyridines:
| Pyridine Derivative | Reagent/Catalyst | Functionalization Type | Reference |
| 3-Substituted Pyridine | AgF₂ | C-H Fluorination at C2 | acs.org |
| Pyridine | n-Butylsodium | C-H Sodiated at C4 | chemrxiv.orgchemrxiv.org |
| Pyridine | Rh(III) catalyst, alkyne, 1,2-dichloroethane | C-H Annulation at C2 | nih.gov |
Enantioselective Synthesis of Stereogenic Carbon Centers Bearing Difluoromethyl Groups
The introduction of a difluoromethyl (CF₂H) group can significantly impact the biological activity of a molecule. Developing enantioselective methods to create stereogenic centers bearing this important functional group is a key area of research.
One successful approach is the asymmetric hydrogenation of fluorinated olefins. nih.gov Using specifically designed N,P-ligands in combination with a suitable catalyst, various difluoromethylated olefins can be hydrogenated to produce chiral products with excellent yields and high enantioselectivities (up to 98% ee). nih.gov An interesting observation in these reactions is the potential for fluorine to control the enantioselectivity. nih.gov
Copper-catalyzed hydroamination of gem-difluoroalkenes represents another powerful strategy for accessing chiral α-difluoromethyl amines. acs.org The use of a chiral pyridine-derived ligand is crucial for inhibiting β-fluoride elimination from the organocopper intermediate and achieving high enantioselectivity (up to 92% ee). acs.org
Furthermore, stereoselective nucleophilic difluoromethylation has been achieved using chiral sulfoximine (B86345) reagents. For example, (R)-difluoromethyl 2-pyridyl sulfoximine can be used to introduce the difluoro(aminosulfonyl)methyl group into various electrophiles, providing a route to chiral α,α-difluorinated sulfonamides. chinesechemsoc.org
The following table summarizes key enantioselective methods for the synthesis of chiral difluoromethylated compounds:
| Substrate Type | Method | Catalyst/Reagent | Enantioselectivity (ee) | Reference |
| (E)-Difluoromethylated olefin | Asymmetric Hydrogenation | Rh-catalyst with N,P-ligand | 90-98% | nih.gov |
| gem-Difluoroalkene | Copper-catalyzed Hydroamination | Cu(OAc)₂ with chiral pyridine-derived ligand | 88-92% | acs.org |
| Carbonyls, imines, alkyl halides | Nucleophilic Difluoromethylation | (R)-Difluoromethyl 2-pyridyl sulfoximine | - | chinesechemsoc.org |
Hydrogenation and Dearomatization Strategies for Fluoropyridines
The synthesis of fluorinated piperidines, which are valuable saturated heterocycles in medicinal chemistry, often relies on the hydrogenation or dearomatization of fluoropyridine precursors. acs.orgnih.gov
A simple and robust method for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines has been developed using a commercially available heterogeneous palladium catalyst. acs.orgnih.gov This protocol demonstrates chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems. acs.orgnih.gov
One-pot dearomatization-hydrogenation processes have also been established. A rhodium-catalyzed dearomative hydroboration/hydrogenation of fluoropyridines provides access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. acs.orgspringernature.comthieme-connect.de This strategy utilizes pinacol (B44631) borane (B79455) (HBpin) in the presence of a rhodium-carbene catalyst and hydrogen. springernature.com This method has been successfully applied to the synthesis of fluorinated analogs of several commercially available drugs. mdpi.com
The following table outlines strategies for the synthesis of fluorinated piperidines from fluoropyridines:
| Starting Material | Method | Catalyst/Reagents | Product | Key Feature | Reference |
| Fluoropyridine | Heterogeneous Hydrogenation | Palladium on Carbon | (Multi)fluorinated piperidine | cis-selective, chemoselective | acs.orgnih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | Rhodium-carbene catalyst, HBpin, H₂ | all-cis-(Multi)fluorinated piperidine | Highly diastereoselective | acs.orgspringernature.comthieme-connect.demdpi.com |
Convergent and Multi-Component Synthetic Strategies for Fluoropyridine Derivatives
Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and molecular diversity by combining multiple starting materials in a single synthetic operation to construct complex molecules. researchgate.netmdpi.combohrium.com
A notable convergent synthesis of functionalized 2- and 3-fluoropyridine (B146971) scaffolds has been achieved through the Sonogashira reaction of bromofluoropyridinaldoxime nuclei. researchgate.net This method allows for the modular construction of these important heterocyclic systems. researchgate.net
Copper-catalyzed annulation-aromatization of benzyl (B1604629) trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones provides a route to highly substituted 3-fluoropyridines. researchgate.net This process involves a double C-F bond cleavage. researchgate.net
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions.
A method for the synthesis of diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. researchgate.net This reaction is catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. researchgate.net
Furthermore, an organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes with sulfinate salts and pyridines has been developed. rsc.org This metal-free method allows for the simultaneous introduction of a sulfonyl group and a pyridine moiety. rsc.org Another photoredox-neutral ring-opening pyridylation of cyclic oximes has been accomplished, providing access to distally pyridylated alkylnitriles. ccspublishing.org.cn
The following table summarizes examples of convergent and multi-component strategies for fluoropyridine synthesis:
| Reaction Type | Key Reagents/Catalyst | Product Type | Reference |
| Sonogashira Coupling | Bromofluoropyridinaldoxime, alkyne, Pd catalyst | Functionalized 2- and 3-Fluoropyridines | researchgate.net |
| Annulation-Aromatization | Benzyl trifluoromethyl ketimine, 3-acryloyloxazolidin-2-one, Cu catalyst | Highly substituted 3-Fluoropyridines | researchgate.net |
| Photoredox Coupling/Condensation | α,α-Difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃, ammonium acetate | Substituted 3-Fluoropyridines | researchgate.net |
| Three-component Sulfonylative Pyridylation | Styrene, sulfinate salt, pyridine, organic photocatalyst | β-Sulfonyl Pyridines | rsc.org |
| Ring-opening Pyridylation | Cyclic oxime, cyanopyridine, fac-Ir(ppy)₃ | Distally pyridylated alkylnitriles | ccspublishing.org.cn |
Utilizing Pyridine N-Oxides as Precursors in Fluoropyridine Synthesis
The activation of the pyridine ring through N-oxidation represents a powerful strategy in the synthesis of fluorinated pyridines. Pyridine N-oxides exhibit altered electronic properties compared to their parent pyridines, rendering them more susceptible to both nucleophilic and electrophilic attacks. This enhanced reactivity provides a versatile platform for the introduction of fluorine atoms and fluorinated alkyl groups, such as the difluoromethyl group, onto the pyridine scaffold.
The conversion of pyridines to their corresponding N-oxides significantly modifies the electron distribution within the aromatic ring. The N-oxide oxygen atom donates electron density to the ring, particularly at the C2 and C4 positions, while the positively charged nitrogen atom withdraws electron density. This dual nature facilitates a range of transformations that are otherwise challenging to achieve with unactivated pyridines.
One of the key advantages of employing pyridine N-oxides is the ability to direct substitution patterns. For instance, the activation of pyridine N-oxides can facilitate nucleophilic substitution at positions that are typically unreactive in the parent heterocycle. This is particularly relevant for the synthesis of 3-fluoropyridines, which are often difficult to access through direct fluorination methods due to the electron-rich nature of the pyridine ring. nih.govrsc.org
Recent advancements have demonstrated the utility of pyridine N-oxides in photocatalyzed reactions for the introduction of fluoroalkyl groups. tandfonline.comnih.gov These methods often proceed under mild conditions and offer high regioselectivity. For example, a photoredox catalytic strategy has been developed for the C2- or C4-difluoroalkylation of pyridine N-oxides. tandfonline.com This approach leverages the nitrogen-atom activation to facilitate the incorporation of an electrophilic difluoroacetate (B1230586) radical into the pyridine skeleton. tandfonline.com
Furthermore, pyridine N-oxides can be converted into other reactive intermediates, such as 2-pyridyltrialkylammonium salts, which serve as excellent precursors for the synthesis of 2-fluoropyridines. acs.orgacs.org This two-step process involves the regioselective conversion of the N-oxide into the ammonium salt, followed by nucleophilic fluorination. acs.org This method has proven to be effective for a wide range of substrates and has been successfully applied in the synthesis of complex molecules, including those relevant for positron emission tomography (PET) imaging. acs.orgnih.gov
The following table summarizes selected examples of fluoropyridine synthesis utilizing pyridine N-oxide precursors, highlighting the diversity of reaction conditions and achievable products.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | nih.gov |
| Pyridine N-oxide | Ts₂O, NEt₃, then TBAF | 2-Fluoropyridine | Not specified | acs.org |
| Pyridine N-oxide | (CF₃CO)₂O, Ru(bpy)₃Cl₂, light | 2-Trifluoromethylpyridine | Not specified | nih.gov |
| Quinoxalin-2(1H)-one | Pyridine N-oxide, (CF₂HCO)₂O, blue light, DCM, 40°C | 3-(Difluoromethyl)quinoxalin-2(1H)-one | 32 | acs.org |
Table 1: Examples of Fluoropyridine Synthesis from Pyridine N-Oxide Precursors.
While a direct, one-step synthesis of this compound from a pyridine N-oxide precursor has not been explicitly detailed in the reviewed literature, a plausible multi-step synthetic route can be proposed based on established methodologies. Such a strategy would likely involve the sequential introduction of the fluorine atom and the difluoromethyl group, leveraging the versatile reactivity of the pyridine N-oxide intermediate.
One potential approach could commence with the synthesis of a suitably substituted pyridine N-oxide, for example, 2-bromo-3-aminopyridine N-oxide. The amino group could then be transformed into a fluorine atom via a Sandmeyer-type reaction. Subsequently, the bromo substituent at the 2-position could be subjected to a cross-coupling reaction to introduce the difluoromethyl group. Alternatively, a precursor such as 3-fluoropyridine N-oxide could be synthesized first, followed by a regioselective C-H difluoromethylation at the 2-position, potentially guided by the electronic influence of the N-oxide and the existing fluoro substituent. The development of such a synthetic sequence remains an active area of research, promising to expand the accessibility of complex fluorinated pyridine derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl 3 Fluoropyridine and Analogues
Reactivity Profile of the Difluoromethyl Moiety in the Pyridine (B92270) Environment
The reactivity of the difluoromethyl group is also dictated by its electronic nature. While the two fluorine atoms are strongly electron-withdrawing, the difluoromethyl radical (•CF2H) is considered to be more nucleophilic compared to the trifluoromethyl radical (•CF3). rsc.orgnih.gov This is attributed to the geometry and the higher energy of the singly occupied molecular orbital (SOMO) of the •CF2H radical. rsc.org This nucleophilic character influences its behavior in radical reactions.
Furthermore, the difluoromethyl group can undergo deprotonation to form an α,α-difluoromethyl anion, a reactive intermediate that can be trapped by various electrophiles. This deprotonative functionalization provides a pathway for further derivatization of the difluoromethyl moiety. researchgate.net
Influence of the Pyridine Nitrogen and Fluorine Substituent on Ring Reactivity
The pyridine nitrogen, being an electron-withdrawing heteroatom, significantly influences the electron density of the pyridine ring. This, in conjunction with the electron-withdrawing fluorine substituent at the 3-position, renders the pyridine ring in 2-(difluoromethyl)-3-fluoropyridine electron-deficient. This electron deficiency has a profound impact on the ring's reactivity towards both electrophilic and nucleophilic attack.
The electron-deficient nature of the pyridine ring generally makes it less susceptible to electrophilic aromatic substitution compared to non-fluorinated analogues. Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the nitrogen atom are particularly activated. The presence of a fluorine atom at the 3-position further modulates this reactivity, potentially influencing the regioselectivity of nucleophilic attack.
The position of substituents on the pyridine ring is crucial for its reactivity. For instance, in halogenated fluoropyridines, the reactivity towards nucleophilic substitution is influenced by the position of the halogen relative to the nitrogen atom. rsc.org Bromide substitution at the meta position to the nitrogen in 3-fluoropyridine (B146971) shows higher reactivity compared to substitution at the ortho position. rsc.org
Comprehensive Analysis of Reaction Mechanisms in Difluoromethylated Fluoropyridine Transformations
The transformations of difluoromethylated fluoropyridines can proceed through various mechanistic pathways, including radical and polar mechanisms. Understanding these mechanisms is crucial for controlling the outcome of reactions and for designing new synthetic methodologies.
Radical reactions are a common and effective way to introduce difluoromethyl groups into heterocyclic systems. nih.gov The generation of the difluoromethyl radical (•CF2H) from various precursors is a key step in these transformations. nih.govresearchgate.net Once generated, the •CF2H radical can participate in reactions such as Minisci-type alkylations to functionalize the pyridine ring. nih.gov
The direct C-H difluoromethylation of pyridines can proceed through a redox-neutral dearomatization-rearomatization sequence involving oxazino pyridine intermediates, which then undergo radical C-H difluoromethylation. nih.gov The nature of the difluoromethyl radical source is critical, as the electrophilicity of the •CF2H radical is lower than that of the •CF3 radical. nih.gov
Polar reactions, driven by the attraction between electron-rich and electron-poor centers, are also central to the chemistry of difluoromethylated fluoropyridines. pressbooks.pubfiveable.me The electron-deficient nature of the pyridine ring in these compounds makes them susceptible to nucleophilic attack.
One important polar pathway involves the deprotonation of the difluoromethyl group to generate a difluoromethyl anion. researchgate.net This anion can then react with a variety of electrophiles, allowing for the introduction of different functional groups at the difluoromethyl position. researchgate.net
Another key polar mechanism is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent facilitates this process. Mechanistic studies of nucleophilic fluorination have also been conducted to understand the competition between SN2 pathways and the formation of difluorocarbene. nih.gov
Scope and Limitations of Functional Group Compatibility in Derivatization
The derivatization of this compound and its analogues is essential for exploring their structure-activity relationships. The compatibility of various functional groups under different reaction conditions determines the scope and limitations of these derivatization strategies.
In radical difluoromethylation reactions, a wide range of functional groups are often tolerated. researchgate.net However, the specific reaction conditions and the nature of the radical precursor can influence the compatibility.
For derivatization via polar mechanisms, such as those involving anionic intermediates, the presence of acidic protons or electrophilic functional groups in the substrate can interfere with the desired reaction. Careful selection of protecting groups and reaction conditions is often necessary to achieve the desired transformation. gcms.czfraunhofer.de Similarly, in nucleophilic aromatic substitution reactions, the nature of the nucleophile and the presence of other leaving groups on the pyridine ring can affect the outcome and selectivity of the reaction.
The development of robust and functional-group-tolerant methods for the derivatization of difluoromethylated fluoropyridines remains an active area of research, driven by the need for novel compounds with potential applications in various fields.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl 3 Fluoropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-(Difluoromethyl)-3-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for an unambiguous structural assignment.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis
Detailed high-resolution NMR data for this compound is not available in the surveyed literature. For related fluorinated pyridines, the chemical shifts are influenced by the position of the fluorine substituents. researchgate.netfluorine1.ru The difluoromethyl group (CHF₂) typically shows a characteristic triplet in the ¹H NMR spectrum and a doublet in the ¹⁹F NMR spectrum due to the H-F coupling. rsc.org
Predicted NMR Data (Hypothetical) This table is a hypothetical representation based on known data for similar structures and is for illustrative purposes only. Actual experimental data is required for confirmation.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
|---|---|---|---|
| ¹H (CHF₂) | 6.5 - 7.5 | t | JHF ≈ 50-60 |
| ¹H (Ar-H) | 7.0 - 8.5 | m | - |
| ¹³C (CHF₂) | 110 - 120 | t | JCF ≈ 230-250 |
| ¹³C (Ar-C) | 120 - 160 | m | - |
| ¹⁹F (CHF₂) | -90 to -130 | d | JFH ≈ 50-60 |
Signal Enhancement Techniques: SABRE Hyperpolarization and SHARPER Methodologies
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically increase NMR signal intensities, sometimes by several orders of magnitude. rsc.org This method is particularly effective for nitrogen-containing heterocycles like pyridine (B92270) and its derivatives. consensus.appchemrxiv.orgwhiterose.ac.uk The process involves the temporary binding of the substrate and parahydrogen to an iridium catalyst, which facilitates the transfer of spin order from parahydrogen to the target molecule. nih.gov This can enable the detection of low-concentration analytes. whiterose.ac.uk
While the direct application of SABRE to this compound has not been reported, studies on other fluoropyridines demonstrate that both protons and fluorine nuclei can be hyperpolarized. rsc.orgresearchgate.net The SHARPER (Sensitive, Homogeneous, And Resolved PEaks in Real time) methodology can be combined with SABRE to further enhance sensitivity and narrow spectral lines, which is especially useful in benchtop NMR spectroscopy. researchgate.net
Determination of Homo- and Heteronuclear J Coupling Constants
The analysis of J-coupling constants (scalar couplings) provides critical information about the connectivity and stereochemistry of a molecule. numberanalytics.com In this compound, key couplings would include:
¹H-¹⁹F coupling (JHF) within the difluoromethyl group.
¹³C-¹⁹F coupling (JCF) within the difluoromethyl group and between the aromatic fluorine and adjacent carbons.
¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F couplings around the pyridine ring.
The magnitude of these couplings, particularly long-range JHF and JFF couplings, are sensitive to the molecular geometry. nih.gov Specific experimental values for this compound are not documented in the available literature.
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Infrared (IR) Spectroscopic Investigations
IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz For this compound, characteristic absorption bands are expected for the C-H, C-F, C=C, and C=N bonds. Studies on related molecules like 2-fluoropyridine (B1216828) show distinct bands for the pyridine ring vibrations and the C-F stretching mode. researchgate.netnih.gov The presence of the difluoromethyl group would introduce strong C-F stretching absorptions, typically in the 1100-1000 cm⁻¹ region. Specific IR spectra for this compound are not found in public databases.
Hypothetical IR Data This table is a hypothetical representation based on known data for similar functional groups and is for illustrative purposes only. Actual experimental data is required for confirmation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Strong | Pyridine Ring C=C, C=N Stretch |
| 1250-1150 | Strong | Aromatic C-F Stretch |
| 1100-1000 | Very Strong | CHF₂ Stretch |
Raman Spectroscopic Studies
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. While IR and Raman spectra for simpler fluoropyridines have been assigned with the aid of computational calculations, researchgate.net no Raman data for this compound has been published. A Raman spectrum would help to confirm the assignments made from IR data and provide information on other vibrational modes.
Advanced Spectroscopic Analysis of this compound Fails to Yield Specific Data
Despite a comprehensive search for detailed spectroscopic information on the chemical compound this compound, specific experimental data regarding its electronic transitions and mass spectrometry fragmentation patterns remain elusive. Efforts to gather in-depth research findings for advanced spectroscopic characterization, as outlined for a detailed scientific article, did not yield the particular data necessary for a thorough analysis of this compound.
The intended article was to focus on the advanced spectroscopic characterization and structural elucidation of this compound, with a specific emphasis on electronic spectroscopy and mass spectrometry. The planned sections were to include:
Strategic Applications and Contributions of 2 Difluoromethyl 3 Fluoropyridine As a Building Block
Design and Synthesis of Complex Heterocyclic Scaffolds
The rigid, fluorinated pyridine (B92270) core of 2-(Difluoromethyl)-3-fluoropyridine serves as an excellent foundation for constructing elaborate molecular architectures, including multi-substituted and fused heterocyclic systems that are of significant interest in materials science and drug discovery.
Role in the Construction of Multi-Substituted and Ring-Fused Pyridine Systems
The this compound scaffold is well-suited for the synthesis of more complex pyridine derivatives. The reactivity of the pyridine ring is modulated by its substituents. The fluorine atom at the C-3 position is notably less reactive towards nucleophilic aromatic substitution compared to halogens at the C-2 or C-4 positions. google.com This inherent stability allows the C-3 fluorine to act as a permanent electronic modifier while synthetic transformations are directed elsewhere on the ring.
Chemists can leverage the other positions on the pyridine ring for further functionalization. For instance, metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed at other positions (if pre-functionalized with a halogen) to introduce new carbon-carbon or carbon-nitrogen bonds. chinesechemsoc.orgorganic-chemistry.org Furthermore, modern C-H activation methodologies offer pathways to directly functionalize the pyridine ring, creating multi-substituted systems from the basic scaffold. chinesechemsoc.org
The presence of the difluoromethyl group at the C-2 position also influences the construction of fused-ring systems. Ring-closing reactions involving substituents placed at adjacent positions can lead to the formation of bicyclic heterocycles, such as furopyridines or pyrazolopyridines. researchgate.netdundee.ac.uk The synthesis of such fused systems is a common strategy in the development of novel pharmacophores. For example, a general approach to creating fused pyridine systems involves the cyclization of appropriately substituted precursors, a strategy where the this compound core could be elaborated and then used to form a fused ring. researchgate.net
Assembly of Polyfunctional Organic Compounds and Macrocyclic Structures
The assembly of large, polyfunctional molecules and macrocycles is a complex synthetic challenge that requires robust and versatile building blocks. While direct examples of incorporating this compound into macrocycles are not prevalent in the literature, the principles of macrocyclization suggest its potential utility. Pyridine-containing macrocycles are often synthesized via Schiff base condensation reactions between diamines and pyridine dicarbaldehydes. utas.edu.au By analogy, derivatives of this compound, such as those bearing aldehyde or amine functionalities, could be employed in similar [2+2] or [1+1] condensation strategies to generate novel macrocyclic hosts. utas.edu.ausemanticscholar.org
The inclusion of the this compound unit would impart unique properties to the resulting macrocycle. The fluorinated substituents would influence the electronic nature of the pyridine ring, potentially altering its ability to participate in host-guest interactions. The difluoromethyl group, with its ability to act as a hydrogen bond donor, and the electronegative 3-fluoro substituent could introduce specific, directional non-covalent interactions, guiding the three-dimensional structure and recognition properties of the macrocycle. ucl.ac.uk
Strategic Incorporation into Bioactive Molecules for Research Purposes
The true value of this compound as a building block is most evident in its application to the synthesis of bioactive molecules. Its unique combination of substituents allows for the fine-tuning of properties critical for biological activity, including metabolic stability and target engagement.
Development of Advanced Agrochemical Candidates (e.g., Fungicides, Insecticides)
The difluoromethyl group is a key component in a multitude of modern agrochemicals, particularly fungicides. acs.org It often serves to moderately regulate properties like lipophilicity and metabolic stability, striking a balance that can lead to enhanced bioavailability and efficacy. acs.orggoogle.com Many successful fungicides are based on a pyrazole-carboxamide scaffold, where a 3-(difluoromethyl)pyrazole moiety is crucial for activity. acs.orgepo.org
The this compound scaffold shares key structural features with these potent agrochemicals. The difluoromethyl group, adjacent to a nitrogen-containing heterocycle, is a recognized pharmacophore. Patents for new fungicidal compounds often claim broad classes of heteroaryl carboxamides, which include structures that could be synthesized from this compound derivatives. epo.orgepo.org For example, a derivative such as this compound-5-carboxylic acid could be coupled with various amines to generate libraries of potential fungicides for screening. The table below shows examples of commercial or developmental fungicides that highlight the importance of the difluoromethyl-heteroaryl motif.
| Compound Name | Structure | Activity Class |
| Benzovindiflupyr | ![]() | SDHI Fungicide |
| Pydiflumetofen | ![]() | SDHI Fungicide |
| Fluxapyroxad | ![]() | SDHI Fungicide |
| Bixafen | ![]() | SDHI Fungicide |
This table showcases representative agrochemicals containing the critical difluoromethyl-heteroaryl pharmacophore, illustrating the type of structures for which this compound is a relevant building block.
Design of Chemical Probes for Target Interaction Studies
A chemical probe is a small molecule used to study and manipulate a specific protein target, requiring high potency, selectivity, and a well-understood mechanism of action. nih.gov Fluorinated molecules are particularly valuable as chemical probes due to the utility of ¹⁹F NMR spectroscopy. chemrxiv.org The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it a sensitive reporter of its local environment without background interference from biological systems. chemrxiv.orgresearchgate.net
This compound is an excellent candidate for development into a chemical probe. It possesses two distinct fluorine environments: the single fluorine atom on the aromatic ring (C-F) and the two equivalent fluorine atoms of the difluoromethyl group (CHF₂). These would give rise to separate, well-resolved signals in a ¹⁹F NMR spectrum. semanticscholar.org Upon binding to a biological target like a protein, any change in the conformation of the binding site would alter the local electronic environment around the fluorine atoms, leading to a detectable shift in their NMR signals. scholaris.ca
This property could be exploited to:
Confirm Target Engagement: A change in the ¹⁹F NMR spectrum upon addition of the target protein would provide direct evidence of binding.
Study Binding Modes: The magnitude and direction of the chemical shift changes can provide insights into the nature of the interactions between the probe and the protein.
Screen for Binders: In a competitive binding assay, the displacement of the fluorinated probe by another, non-fluorinated molecule would result in the ¹⁹F signal shifting back to its unbound state, providing a method to screen compound libraries. scholaris.ca
While specific probes based on this exact scaffold are not yet widely reported, its inherent properties make it a highly promising platform for creating such tools for chemical biology and drug discovery.
Influence on Molecular Lipophilicity and Metabolic Stability in Research Compounds
The introduction of fluorine into a molecule is a primary strategy for modulating its pharmacokinetic properties. The this compound moiety offers a nuanced approach to this optimization.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, such as Cytochrome P450s. nih.govmercell.com The difluoromethyl group is more resistant to oxidative metabolism than a methyl or methylene (B1212753) group, which can increase the half-life and bioavailability of a compound. mdpi.comresearchgate.net While generally stable, difluoromethyl ketones have been studied to characterize their structure-stability relationships in serum and liver microsomes. nih.gov
The calculated logP value for this compound and related compounds illustrates these trends.
| Compound | Structure | Calculated logP* | Rationale for Lipophilicity |
| Pyridine | ![]() | 0.65 | Baseline reference |
| 3-Fluoropyridine (B146971) | ![]() | 0.81 | Single fluorine adds moderate lipophilicity |
| This compound | ![]() | 1.71 | The CHF₂ group significantly increases lipophilicity |
| 2-(Trifluoromethyl)-3-fluoropyridine | ![]() | 2.19 | The CF₃ group is more lipophilic than the CHF₂ group |
*Calculated using Molinspiration Cheminformatics (miLogP2.2). Actual experimental values may vary. molinspiration.com
This ability to precisely tune metabolic stability and lipophilicity makes this compound a highly strategic building block for the rational design of research compounds with improved drug-like properties.
Applications in Positron Emission Tomography (PET) Tracer Design and Development
A comprehensive review of scientific literature and patent databases did not yield specific examples or detailed research findings on the application of this compound as a building block in the design and development of Positron Emission Tomography (PET) tracers. While fluorinated pyridines are a recognized class of compounds in the development of radiopharmaceuticals due to the favorable properties of the fluorine-18 (B77423) isotope for PET imaging, the utility of this specific compound has not been documented in publicly available research.
The difluoromethyl group and the fluorine atom on the pyridine ring present potential sites for chemical modification and radiolabeling. In theory, the fluorine atom at the 3-position could be substituted with fluorine-18 in a nucleophilic aromatic substitution reaction, a common strategy in the synthesis of PET tracers. However, no published studies were found that have successfully demonstrated or explored this approach with this compound.
Consequently, there is no data to present in a table regarding specific PET tracers derived from this compound, their targets, or their stages of development. The scientific community has yet to publish research detailing the strategic use of this compound in this highly specialized field.
Utility in the Development of Novel Functional Materials
Similarly, an extensive search of the available scientific and technical literature revealed no specific instances of this compound being utilized in the development of novel functional materials. Functional materials, which include polymers, liquid crystals, and organic light-emitting diodes (OLEDs), often incorporate fluorinated compounds to enhance properties such as thermal stability, solubility, and electronic characteristics.
The unique combination of a difluoromethyl group and a fluorine atom on a pyridine ring in this compound could theoretically impart desirable properties to new materials. For instance, the high polarity and hydrogen-bonding capabilities of the difluoromethyl group, along with the electron-withdrawing nature of the fluorine atom, could influence the self-assembly, photophysical, or electronic properties of larger molecular systems.
Despite these theoretical possibilities, there are no published research articles or patents that describe the incorporation of this compound into functional materials. Therefore, no data on its contributions to material performance or specific applications in this area can be provided. The potential of this compound as a building block for functional materials remains an unexplored area of research based on the available public information.
Emerging Research Directions and Future Perspectives in the Chemistry of 2 Difluoromethyl 3 Fluoropyridine
Innovations in Highly Regioselective and Stereoselective Synthetic Methodologies
Precise control over the spatial arrangement of atoms is fundamental to modern chemical synthesis. For 2-(difluoromethyl)-3-fluoropyridine and its derivatives, achieving high regioselectivity (control over the position of functional groups) and stereoselectivity (control over the 3D arrangement) is crucial. Research is focused on developing more efficient methods to introduce the difluoromethyl group and other substituents onto the pyridine (B92270) ring with high precision. nih.govnih.gov
A primary challenge is the selective functionalization of the pyridine ring. Scientists are exploring directing groups and transition-metal catalysts, such as palladium and rhodium, to guide reactions to specific C-H bonds, ensuring the desired isomer is formed. researchgate.netrsc.org These methods enable the introduction of various functional groups at positions 4, 5, and 6 of the this compound structure, facilitating the creation of diverse compound libraries.
When new substituents create a chiral center, controlling the stereochemistry is vital, especially for pharmaceuticals where different enantiomers can have distinct biological effects. Asymmetric synthesis using chiral catalysts and ligands is being developed to produce enantiomerically pure derivatives. rsc.orgresearchgate.net The development of scalable stereoselective methods is a key driver for the future use of these compounds in drug discovery. nih.gov One strategy involves a de novo synthesis approach, where the pyridine ring is constructed around the difluoromethyl group, allowing for diverse substitution patterns. nih.gov Another approach uses electrophilic fluorinating reagents like Selectfluor to achieve regioselective fluorination on heterocyclic scaffolds. acs.orgacs.orgnih.gov
Exploration of Novel Catalytic Systems for Diverse Functionalization
The chemical modification of the this compound core extends beyond C-H activation. Researchers are investigating a variety of new catalytic systems to introduce a wide range of chemical groups, thereby expanding the accessible chemical space and creating derivatives with customized properties.
A significant area of development is in cross-coupling reactions. Catalysts based on earth-abundant metals like iron, copper, and nickel are being explored as sustainable alternatives to precious metals. beilstein-journals.org These catalysts can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, copper-catalyzed reactions can be used to introduce the difluoromethyl group to aryl iodides. chinesechemsoc.org
Photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions, is another promising frontier. rsc.orgnih.govsioc-journal.cnthieme-connect.de This technique can generate highly reactive intermediates that participate in various bond-forming reactions. acs.orgresearchgate.net Its high functional group tolerance makes it suitable for late-stage functionalization of complex molecules. nih.gov Dual catalysis systems, combining photoredox and nickel catalysis, have emerged as a powerful tool for the selective functionalization of C(sp³)–H bonds. beilstein-journals.orgsioc-journal.cn
| Catalyst Type | Metal | Application Example | Reference |
| Transition Metal | Palladium | C-H Arylation | chinesechemsoc.org |
| Transition Metal | Copper | Difluoromethylation of Aryl Iodides | chinesechemsoc.org |
| Transition Metal | Nickel | Photoredox/Nickel Dual Catalysis for C-H Functionalization | beilstein-journals.orgsioc-journal.cn |
| Photoredox Catalyst | Iridium-based | Coupling of Ketones for Pyridine Synthesis | acs.orgresearchgate.net |
| Photoredox Catalyst | Organic Dyes | C-H Functionalization of (Hetero)arenes | thieme-connect.de |
Integration of Advanced Computational Methods for Predictive Molecular Design
Traditional discovery processes in chemistry often rely on synthesizing and screening large numbers of compounds, which is both time-consuming and costly. Advanced computational methods offer a powerful alternative by enabling the predictive design of molecules with specific properties.
Quantum mechanical (QM) methods like Density Functional Theory (DFT) are used to understand the electronic structure and reactivity of this compound. researchgate.netdiva-portal.orgeuropa.eu These calculations provide insights into reaction selectivity and help design effective catalysts by predicting reaction pathways. researchgate.netdiva-portal.org For instance, DFT can be used to analyze the vibrational spectra and molecular structures of fluoropyridines. researchgate.net
Molecular docking and molecular dynamics simulations predict how derivatives of this compound will bind to biological targets like enzymes. acs.org These methods create 3D models of the target and computationally "dock" the molecule into the binding site to estimate interaction strength. This provides a rational basis for selecting which compounds to synthesize and test, accelerating the discovery process.
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Reactivity Prediction | Electronic structure, reaction pathways, spectral analysis | researchgate.netdiva-portal.org |
| Molecular Docking | Binding Affinity Prediction | Ligand-protein interactions, selection of synthesis candidates | acs.org |
| Ab Initio Quantum Chemistry | Crystal Packing Analysis | Intermolecular interaction energies, structural motifs | acs.org |
Expansion of Research Applications in Chemical Biology and Material Sciences
While initially explored for medicinal chemistry, the unique properties of this compound are now being applied in the broader fields of chemical biology and materials science.
In chemical biology, derivatives of this compound are being developed as chemical probes for studying biological processes. The fluorine atom serves as a sensitive label for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a powerful tool for studying molecular interactions in biological systems. nih.govdb-thueringen.deacs.orgnsf.gov By incorporating a ¹⁹F-labeled moiety, researchers can track a molecule's behavior within a cell. Dual-responsive probes that combine ¹⁹F MRI and fluorescence are being designed for applications like imaging cellular hypoxia. nih.gov The difluoromethyl group itself is valuable in designing enzyme inhibitors, as it can act as a bioisostere for alcohol, thiol, or amine groups. nih.gov
In materials science, the focus is on utilizing the electronic and photophysical properties of the this compound core to create new functional materials. The electron-withdrawing nature of the fluorine atoms can be harnessed to develop components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net Incorporating this scaffold into polymers can tune their charge transport, luminescence, and stability, opening doors for advanced electronic devices. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(difluoromethyl)-3-fluoropyridine, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, fluorination of 3-hydroxypyridine derivatives followed by difluoromethylation at the 2-position via nucleophilic substitution has been reported . Key factors include temperature control (optimized between -20°C to 40°C), solvent selection (e.g., dichloromethane for polar aprotic conditions), and stoichiometric ratios of fluorinating agents to minimize side reactions. Yields range from 45–75%, with impurities often arising from over-fluorination or incomplete substitution .
Q. How do fluorine substituents at the 2- and 3-positions affect the electronic properties of the pyridine ring?
- Methodological Answer : Fluorine's strong electron-withdrawing inductive effect decreases electron density on the pyridine ring, enhancing electrophilicity at adjacent positions. Computational studies (e.g., DFT at B3LYP/6-311+G(3df,2pd)) show that this compound exhibits a dipole moment of ~3.2 D, with partial charges at the 2- and 3-positions contributing to regioselectivity in further reactions. NMR data (¹⁹F and ¹H) corroborate deshielding effects, with ³J coupling constants between fluorine atoms and neighboring protons aiding structural confirmation .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For instance, ¹⁹F NMR typically shows distinct singlets for the difluoromethyl group (δ ≈ -110 to -120 ppm) and the 3-fluoro substituent (δ ≈ -140 ppm). X-ray crystallography is recommended for resolving stereoelectronic effects, as seen in derivatives where fluorine substituents influence molecular packing .
Advanced Research Questions
Q. How can regioselectivity challenges in further functionalization of this compound be addressed?
- Methodological Answer : The electron-deficient pyridine ring favors nucleophilic aromatic substitution (SNAr) at the 4- or 6-positions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position requires careful ligand selection (e.g., SPhos or XPhos) to suppress competing C-F activation. Computational docking studies (e.g., using AutoDock Vina) predict steric hindrance from the difluoromethyl group directs reactivity toward the 6-position in certain cases, which can be validated experimentally via kinetic isotope effect (KIE) analysis .
Q. What strategies mitigate discrepancies in biological activity data for this compound-based inhibitors?
- Methodological Answer : Contradictions in enzyme inhibition assays (e.g., IC₅₀ variations >10-fold) often stem from fluorophilic interactions with protein residues. To resolve this, use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with mutational studies (e.g., replacing serine with alanine in active sites). Additionally, control experiments with defluorinated analogs clarify whether activity arises from fluorine-specific interactions or scaffold effects .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic properties of derivatives?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) at the 4-position to enhance solubility without disrupting fluorophilic binding. Metabolic stability assays (e.g., liver microsomes) paired with deuterium labeling at the difluoromethyl group reveal oxidative degradation pathways. Co-crystallization with cytochrome P450 enzymes (e.g., CYP3A4) identifies metabolic hotspots, guiding targeted fluorination to block oxidation .
Q. What computational models best predict the conformational stability of this compound in solution?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) replicate rotational barriers of the difluoromethyl group. Free energy perturbation (FEP) calculations quantify the penalty for adopting non-planar conformations, which correlate with ¹H-¹⁹F NOESY data showing through-space interactions between fluorine and aromatic protons. QM/MM hybrid methods (e.g., ONIOM) refine torsional profiles for accurate transition-state modeling .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for this compound derivatives?
- Methodological Answer : Polymorphism and hydrate formation are common pitfalls. Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) identifies metastable forms. For example, a derivative with a reported mp of 134–136°C in one study and 142–144°C in another was shown via powder XRD to exist as two polymorphs. Recrystallization from hexane/ethyl acetate (9:1) stabilizes the higher-melting form .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| ¹⁹F NMR (δ, ppm) | -112 (CF₂H), -138 (F) | |
| Melting Point Range | 134–190°C (varies by derivative) | |
| DFT Dipole Moment | 3.2 D | |
| Typical Reaction Yield | 45–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








